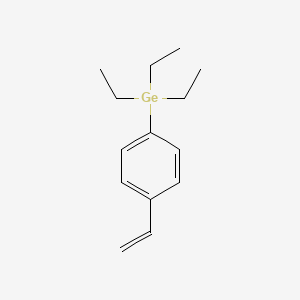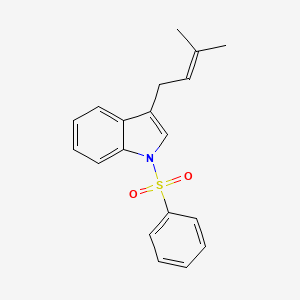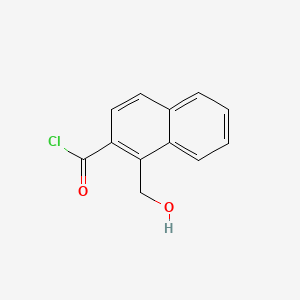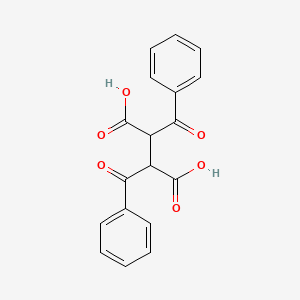
(2-Cyanoethoxy)(oxo)phosphaniumolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyanoethoxy)(oxo)phosphaniumolate is an organophosphorus compound characterized by the presence of a cyano group, an ethoxy group, and an oxo group attached to a phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanoethoxy)(oxo)phosphaniumolate typically involves the reaction of phosphorus oxychloride with 2-cyanoethanol under controlled conditions. The reaction proceeds as follows:
POCl3+HOCH2CH2CN→this compound+HCl
The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the process. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyanoethoxy)(oxo)phosphaniumolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the oxo group to other functional groups.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2-Cyanoethoxy)(oxo)phosphaniumolate is used as a reagent for introducing cyano and ethoxy groups into target molecules. It serves as a versatile intermediate in the synthesis of complex organic compounds.
Biology
Medicine
Research is ongoing to explore the use of this compound in drug development, particularly in the design of novel pharmaceuticals with improved pharmacokinetic properties.
Industry
In materials science, the compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (2-Cyanoethoxy)(oxo)phosphaniumolate exerts its effects involves the interaction of its functional groups with target molecules. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group can undergo substitution reactions. The oxo group can act as a coordinating site for metal ions, facilitating catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Cyanoethoxy)(oxo)phosphorane: Similar structure but different oxidation state.
(2-Cyanoethoxy)(oxo)phosphonium chloride: Contains a chloride ion instead of an oxo group.
(2-Cyanoethoxy)(oxo)phosphonate: Contains a phosphonate group instead of a phosphaniumolate group.
Uniqueness
(2-Cyanoethoxy)(oxo)phosphaniumolate is unique due to its combination of cyano, ethoxy, and oxo groups attached to a phosphorus atom. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
118221-88-8 |
|---|---|
Molekularformel |
C3H4NO3P |
Molekulargewicht |
133.04 g/mol |
IUPAC-Name |
2-cyanoethoxy-oxido-oxophosphanium |
InChI |
InChI=1S/C3H4NO3P/c4-2-1-3-7-8(5)6/h1,3H2 |
InChI-Schlüssel |
GCEAOTDZXFRRHC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO[P+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14063375.png)
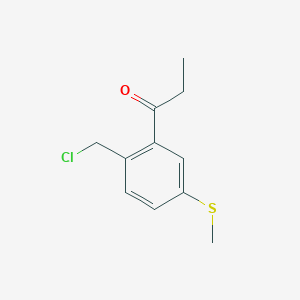

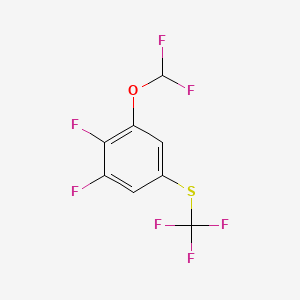
![[2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14063391.png)
